ABT-518

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2276680-91-0 |

|---|---|

Molecular Formula |

C19H16F7N5O3 |

Molecular Weight |

495.4 g/mol |

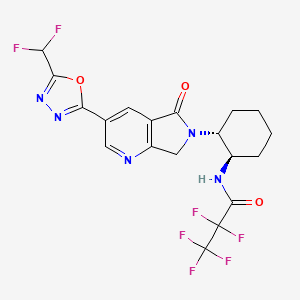

IUPAC Name |

N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide |

InChI |

InChI=1S/C19H16F7N5O3/c20-13(21)15-30-29-14(34-15)8-5-9-11(27-6-8)7-31(16(9)32)12-4-2-1-3-10(12)28-17(33)18(22,23)19(24,25)26/h5-6,10,12-13H,1-4,7H2,(H,28,33)/t10-,12-/m1/s1 |

InChI Key |

OTPOPNFYEGYICX-ZYHUDNBSSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C(C(F)(F)F)(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C(C(F)(F)F)(F)F)N2CC3=C(C2=O)C=C(C=N3)C4=NN=C(O4)C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Biological Activity of ABT-518: A Tale of Two Molecules

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The designation ABT-518 has been assigned to at least two distinct investigational drug candidates with different mechanisms of action. This technical guide provides an in-depth overview of the biological activities of both the matrix metalloproteinase (MMP) inhibitor and the thrombospondin-1 (TSP-1) analog, which has also been associated with this identifier, though more commonly referred to as ABT-510. This document is structured to clearly delineate the data and experimental contexts for each molecule to prevent ambiguity.

Part 1: this compound, the Matrix Metalloproteinase (MMP) Inhibitor

This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1] These enzymes are crucial in the degradation of the extracellular matrix, a process integral to tumor growth, invasion, and metastasis.[2][3] Developed by Abbott Laboratories, this compound is a phenoxyphenyl sulfone retrohydroxamate that has undergone Phase I clinical trials in cancer patients.[4]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against key MMPs has been quantified, demonstrating high selectivity for gelatinases over collagenase-1 (MMP-1).

| Target MMP | IC50 (nM) | Selectivity vs. MMP-1 |

| MMP-1 | 8,900 | - |

| MMP-2 | 0.78 | ~11,410-fold |

| MMP-9 | 0.50 | 17,800-fold |

Pharmacokinetic Profile in Humans

A Phase I clinical trial involving cancer patients who received this compound orally once daily provided the following pharmacokinetic parameters.[5]

| Parameter | Value |

| Time to Peak Plasma Level (Tmax) | 4-8 hours |

| Estimated Clearance (Cl/F) | ~3 L/h |

| Estimated Volume of Distribution (V/F) | >70 L |

| Terminal Half-life (T1/2) | 20 hours |

The study also indicated that this compound is extensively metabolized in humans.[5]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against specific MMPs.

-

Enzyme Activation: Recombinant human pro-MMPs are activated. For instance, pro-MMP-2 and pro-MMP-9 can be activated by incubation with 4-aminophenylmercuric acetate (APMA).

-

Inhibitor Preparation: this compound is serially diluted in assay buffer to create a range of concentrations for IC50 determination.

-

Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of this compound in a 96-well microplate.

-

Substrate Addition: A fluorogenic MMP substrate (e.g., a FRET peptide) is added to initiate the reaction.[6]

-

Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm).

-

Data Analysis: The rate of substrate cleavage is calculated from the change in fluorescence. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LC-MS/MS for Pharmacokinetic Analysis

A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay can be used to quantify this compound and its metabolites in human plasma.[7]

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction.

-

Chromatographic Separation: The extracted samples are injected onto a C18 column for chromatographic separation.

-

Mass Spectrometric Detection: A triple-quadrupole mass spectrometer is used for sensitive and specific detection of the parent drug and its metabolites.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of MMP-2 and MMP-9. The downstream effects of this inhibition are critical to its anti-cancer activity.

Caption: Downstream effects of MMP-2 and MMP-9 inhibition by this compound.

Part 2: The Thrombospondin-1 Analog (Primarily ABT-510)

A second molecule, a thrombospondin-1 (TSP-1) mimetic peptide, has been linked to the this compound identifier in some contexts, though it is more frequently and accurately referred to as ABT-510 in the scientific literature.[8][9][10] This section will focus on the biological activity of this anti-angiogenic agent. ABT-510 is a synthetic nonapeptide analog of a sequence within the type 1 repeats of TSP-1.[8] It has been evaluated in clinical trials for its anti-angiogenic and anti-tumor properties.[11]

Biological Activity

ABT-510 exerts its anti-angiogenic effects through multiple mechanisms, primarily by interacting with cell surface receptors on endothelial cells.

-

Inhibition of Angiogenesis: ABT-510 inhibits endothelial cell migration and tube formation in vitro and blocks neovascularization in in vivo models such as the mouse Matrigel plug assay and the rat corneal angiogenesis assay.[8]

-

Induction of Apoptosis: It induces apoptosis in endothelial cells, a key component of its anti-angiogenic and anti-tumor activity.[12][13] This effect is mediated, in part, through a death receptor-mediated pathway.[11]

-

TGF-β1 Activation: Analogs like ABT-510 have been shown to increase the levels of active transforming growth factor-beta 1 (TGF-β1) in tumors, which can contribute to the inhibition of lactotrope function in prolactinomas.[14]

Experimental Protocols

In Vivo Matrigel Plug Assay

This assay assesses the effect of compounds on angiogenesis in vivo.

-

Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. The test compound (ABT-510) and a pro-angiogenic factor (e.g., bFGF or VEGF) are mixed with the liquid Matrigel.[15][16][17]

-

Injection: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.[15][17]

-

Incubation: The plug is left in place for a period of days to allow for vascularization.

-

Analysis: The Matrigel plug is excised, and the extent of new blood vessel formation within the plug is quantified, often through immunohistochemical staining for endothelial cell markers like CD31 or by measuring hemoglobin content.[15][17]

Rat Corneal Micropocket Assay

This is another in vivo model to evaluate angiogenesis.

-

Pellet Preparation: A slow-release pellet containing a pro-angiogenic factor and the test compound (ABT-510) is prepared.[18][19]

-

Implantation: A small pocket is surgically created in the avascular cornea of a rat, and the pellet is implanted.[18][20]

-

Observation: Over several days, new blood vessels may grow from the limbus towards the pellet.

-

Quantification: The extent of neovascularization is quantified by measuring the length and area of the new blood vessels.[19]

Signaling Pathways and Mechanism of Action

The anti-angiogenic activity of ABT-510 is primarily mediated through its interaction with the CD36 and CD47 receptors on endothelial cells.

Caption: Anti-angiogenic signaling of the TSP-1 analog ABT-510.

Experimental Workflow: In Vivo Angiogenesis Assessment

The following diagram illustrates a typical workflow for assessing the anti-angiogenic properties of a compound like ABT-510 using the Matrigel plug assay.

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

Conclusion

The identifier this compound primarily refers to a selective MMP-2 and MMP-9 inhibitor with potential applications in oncology. A separate class of anti-angiogenic compounds, the thrombospondin-1 mimetics, includes the well-documented ABT-510, which has also been associated with the this compound designation. It is imperative for researchers and drug development professionals to distinguish between these two molecules based on their distinct mechanisms of action, molecular targets, and biological effects. This guide has provided a comprehensive overview of the available data for both, aiming to facilitate informed research and development efforts.

References

- 1. Animal models of ocular angiogenesis: from development to pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MMPs - Elabscience [elabscience.com]

- 4. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thrombospondin-1-CD47 blockade and exogenous nitrite enhance ischemic tissue survival, blood flow and angiogenesis via coupled NO-cGMP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thrombospondin-1 mimetics are promising novel therapeutics for MYC-associated medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Phase 1 Trial of ABT-510 Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 13. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thrombospondin-1 (TSP-1) analogs ABT-510 and ABT-898 inhibit prolactinoma growth and recover active pituitary transforming growth factor-β1 (TGF-β1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 16. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 17. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. A corneal micropocket assay for angiogenesis in the rat eye. | IOVS | ARVO Journals [iovs.arvojournals.org]

An In-depth Technical Guide on the Role of MMP-2 and MMP-9 in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), are zinc-dependent endopeptidases that play a pivotal role in the progression of cancer.[1][2] Their primary function involves the degradation of extracellular matrix (ECM) components, a crucial step in tumor invasion, metastasis, and angiogenesis.[2][3] Elevated expression of MMP-2 and MMP-9 is frequently observed in various human cancers and is often correlated with poor prognosis, increased metastasis, and lower survival rates.[4][5] These enzymes degrade Type IV collagen, a key component of the basement membrane, thereby removing a critical barrier to cancer cell migration.[1][6] Furthermore, their activity releases and activates sequestered growth factors within the ECM, such as VEGF and TGF-β, which further fuel tumor growth and the formation of new blood vessels.[3][4] This guide provides a comprehensive technical overview of the functions of MMP-2 and MMP-9, the signaling pathways that regulate their expression, their clinical significance as prognostic markers, and detailed protocols for their analysis.

Core Roles of MMP-2 and MMP-9 in Cancer Progression

MMP-2 and MMP-9 are instrumental in several hallmark processes of cancer progression. Secreted as inactive zymogens, they are activated extracellularly to exert their proteolytic functions.[7][8]

Extracellular Matrix (ECM) Degradation and Invasion

The fundamental role of MMP-2 and MMP-9 is the degradation of ECM proteins.[2] A primary target is Type IV collagen, the major structural component of the basement membrane, which separates epithelial and endothelial cells from the surrounding stroma.[1][6] By breaking down this barrier, MMP-2 and MMP-9 create pathways for tumor cells to invade surrounding tissues, a critical initial step in the metastatic cascade.[1][9] This uncontrolled ECM degradation provides physical space for tumor expansion and alters the interactions between cancer cells and the surrounding stroma.[4]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size, supplying them with necessary oxygen and nutrients.[3][4] MMP-2 and MMP-9 are potent pro-angiogenic factors.[10] They facilitate angiogenesis through two main mechanisms:

-

ECM Remodeling: By degrading the ECM around existing blood vessels, they allow endothelial cells to migrate and form new vascular structures.[4]

-

Growth Factor Release: They release potent angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), that are sequestered within the ECM.[3][4][8] The increased bioavailability of VEGF triggers the "angiogenic switch," promoting neovascularization.[3][10] Studies have shown a positive correlation between the expression of MMP-2/MMP-9 and VEGF in cancers like gastric carcinoma.[10][11]

Metastasis

Metastasis is a multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation into a distant tissue, and colonization. MMPs are implicated in nearly every step. After facilitating local invasion, they continue to degrade the basement membranes of blood vessels, enabling cancer cells to enter the circulation (intravasation).[9] They are also involved in extravasation, where cancer cells exit the bloodstream to form secondary tumors.[6] High expression of both MMP-2 and MMP-9 is strongly associated with lymph node metastasis and the development of distant metastases.[1][12]

Modulation of the Tumor Microenvironment

Beyond ECM degradation, MMP-2 and MMP-9 process a variety of non-ECM substrates, including growth factors, cytokines, and cell surface receptors.[13] This activity alters the tumor microenvironment, influencing inflammation, immune surveillance, and cell signaling.[4] For instance, MMP-9 can cleave osteopontin (OPN), which contributes to metastasis, likely by regulating VEGF.[3] This remodeling can help tumors evade immune detection and modify the infiltration and activity of immune cells.[4]

Signaling Pathways Regulating MMP-2 and MMP-9

The expression of MMP-2 and MMP-9 is tightly regulated at the transcriptional level by various extracellular stimuli, including growth factors and inflammatory cytokines.[9][14] While MMP-2 expression is often considered to be constitutive in many cell types, MMP-9 expression is highly inducible.[9] Activation of cell surface receptors by these stimuli triggers intracellular signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which converge on the activation of transcription factors like AP-1 and NF-κB. These transcription factors then bind to promoter regions of the MMP2 and MMP9 genes to initiate transcription.

Quantitative Data and Prognostic Significance

Elevated expression of MMP-2 and MMP-9 in tumor tissues is a common finding across numerous cancer types and serves as a significant prognostic indicator. High levels are consistently associated with more aggressive disease and poorer patient outcomes.

Table 1: Association of MMP-2 and MMP-9 Expression with Clinicopathological Features

| Cancer Type | MMP-2 Association | MMP-9 Association | Key Findings | Citations |

| Breast Cancer | High expression linked to higher tumor grade and larger tumor size. | High expression linked to higher tumor grade and lymph node metastasis. | 83.75% of tumors showed high MMP-2 expression; 78.75% for MMP-9. High expression of both is a predictor of poor prognosis. | [1][12][15][16][17] |

| Gastric Carcinoma | Positively correlated with tumor size, invasion depth, lymph node metastasis, and UICC staging. | Positively correlated with tumor size, invasion depth, lymph node metastasis, and UICC staging. | Expression of both MMPs and VEGF are closely linked to growth, invasion, and angiogenesis. | [10][11] |

| Colorectal Cancer | Expression and activity are significantly elevated. | Expression and activity are significantly elevated. | Elevated levels correlate with poor prognosis and lower survival rates. | [4][5] |

| Lung Carcinoma | Strong positivity in tumors predicts poor prognosis. | Strong positivity in tumors predicts poor prognosis. | 5-year survival was 17% for patients with high MMP-2 positivity vs. 83% for negative. For MMP-9, it was 43% vs. 85%. | [18] |

| Neuroblastoma | Increased stromal expression is associated with advanced clinical stages and poor outcome. | No significant association with clinical stage or prognosis. | Stromal, not tumor cell, expression of MMP-2 is prognostically significant. | [19] |

Table 2: Prognostic Value of MMP-2 and MMP-9 Overexpression in Breast Cancer (Meta-analysis)

| Marker | Association with Overall Survival (OS) | Association with Metastasis | Citations |

| MMP-2 Overexpression | Unfavorable OS (HR = 1.60) | Higher risk of distant metastasis (OR = 2.69) | [12] |

| MMP-9 Overexpression | Shorter OS (HR = 1.52) | Correlated with lymph node metastasis (OR = 2.90) | [12] |

| HR = Hazard Ratio; OR = Odds Ratio. Data from a meta-analysis of 41 studies including 6,517 patients. |

MMP-2 and MMP-9 as Therapeutic Targets

Given their critical roles in cancer progression, MMP-2 and MMP-9 are attractive targets for cancer therapy.[2][20] The goal of MMP inhibitors (MMPIs) is to block ECM degradation, thereby limiting cancer cell invasion, angiogenesis, and metastasis.[5][20] Early broad-spectrum MMPIs showed disappointing results in clinical trials, largely due to a lack of specificity and adverse side effects.[2][4] However, research is now focused on developing highly selective inhibitors, including small molecules, natural compounds, monoclonal antibodies, and gene-silencing techniques, to improve efficacy and reduce toxicity.[4][5][13] Targeting specific MMPs like MMP-9, whose expression is more tumor-specific and inducible, may prove to be a more effective strategy.[9]

Key Experimental Protocols

Accurate assessment of MMP-2 and MMP-9 expression and activity is crucial for both research and clinical applications. The following are standard methodologies used to analyze these gelatinases.

Gelatin Zymography

Gelatin zymography is a highly sensitive technique used to detect the activity of MMP-2 and MMP-9 in biological samples.[21][22] The method involves SDS-PAGE where gelatin is co-polymerized in the gel.[21] After electrophoresis under non-reducing conditions, the gel is incubated in a renaturing buffer to allow the enzymes to regain their activity.[21][23] Active enzymes digest the gelatin, and upon staining with Coomassie Blue, areas of proteolytic activity appear as clear bands against a dark blue background.[22][23] This technique can distinguish between the latent (pro) and active forms of the enzymes based on their molecular weight (Pro-MMP-9: 92 kDa; Pro-MMP-2: 72 kDa).[21]

Detailed Protocol Summary (Gelatin Zymography):

-

Sample Preparation: Collect conditioned media from cell cultures grown in serum-free media.[23] Centrifuge to remove dead cells and concentrate if necessary.[23]

-

Gel Electrophoresis: Prepare a 7.5-10% polyacrylamide gel containing 0.1% gelatin.[21][22] Mix samples with non-reducing loading buffer and load onto the gel.[23] Run at ~150V until the dye front reaches the bottom.[23]

-

Renaturation & Development: Wash the gel twice for 30 minutes in a renaturing solution (e.g., 2.5% Triton X-100) to remove SDS.[23] Incubate the gel in a developing buffer (containing Tris-HCl, CaCl₂, NaCl) at 37°C for 18-24 hours.[21][23]

-

Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.[22][23] Destain with a solution of methanol and acetic acid until clear bands appear against a blue background.[22][23] The molecular weights of the bands identify the specific gelatinases.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the protein concentration of MMP-2 and MMP-9 in samples like serum, plasma, or cell culture supernatants.[24][25] It utilizes a specific capture antibody coated onto a microplate well to bind the target MMP. A second, biotin-conjugated detection antibody then binds to a different epitope on the MMP. Finally, a streptavidin-HRP conjugate is added, followed by a chromogenic substrate (TMB). The resulting color change is proportional to the amount of MMP present and is quantified by measuring absorbance at 450 nm.[25][26]

Detailed Protocol Summary (ELISA):

-

Plate Preparation: Add 100 µL of standards and samples to wells pre-coated with capture antibody.[25] Incubate for ~2.5 hours at room temperature.[25]

-

Detection: Wash wells. Add 100 µL of prepared biotinylated detection antibody and incubate for 1 hour.[25]

-

Signal Generation: Wash wells. Add 100 µL of streptavidin-HRP solution and incubate for 45 minutes.[25] Wash again. Add 100 µL of TMB substrate and incubate for 30 minutes in the dark.[25]

-

Measurement: Add 50 µL of stop solution to each well.[25] Immediately read the absorbance at 450 nm using a microplate reader.[25] Calculate concentrations based on the standard curve.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of MMP-2 and MMP-9 proteins within tissue sections.[27] The technique uses specific primary antibodies to bind to the MMPs in paraffin-embedded or frozen tissue. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody. The addition of a substrate results in a colored precipitate at the antigen site, which can be visualized by microscopy.[19] Positive staining for MMP-2 and MMP-9 often appears as brown particles in the cytoplasm of tumor cells and surrounding stromal cells.[1][28]

Detailed Protocol Summary (IHC):

-

Tissue Preparation: Dewax paraffin-embedded tissue sections and rehydrate through a series of alcohol washes.[27]

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer to unmask the antigen.[27]

-

Staining: Inactivate endogenous peroxidases with 3% H₂O₂.[27] Block non-specific binding with goat serum.[27] Incubate with the primary antibody (e.g., anti-MMP-2 or anti-MMP-9) overnight at 4°C.[27]

-

Detection & Visualization: Wash and apply a biotin-labeled secondary antibody, followed by a streptavidin-HRP complex.[19] Add the chromogen substrate (e.g., DAB) to produce a colored signal. Counterstain with hematoxylin, dehydrate, and mount for microscopic examination.[29]

Conclusion

MMP-2 and MMP-9 are central players in the pathology of cancer. Their ability to remodel the ECM, promote angiogenesis, and facilitate invasion makes them critical drivers of tumor progression and metastasis. The consistent correlation between their elevated expression and poor clinical outcomes underscores their value as prognostic biomarkers.[1][15] While early therapeutic strategies targeting these enzymes were met with challenges, a deeper understanding of their specific roles and regulation is paving the way for the development of more selective and effective inhibitors. Continued research into the complex functions and signaling pathways of MMP-2 and MMP-9 is essential for designing novel therapeutic interventions to combat cancer metastasis.

References

- 1. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 to Upper Tract Urothelial Cancer Risk in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Matrix Metalloproteinase (MMP)-2 and MMP-9 in Breast Cancer with a Special Reference to Activator Protein-2, HER2, and Prognosis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 8. Matrix Metalloproteinases (MMP9 and MMP2) Induce the Release of Vascular Endothelial Growth Factor (VEGF) by Ovarian Carcinoma Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Expressions of MMP-2, MMP-9 and VEGF are closely linked to growth, invasion, metastasis and angiogenesis of gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prognostic values of tumoral MMP2 and MMP9 overexpression in breast cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Matrix metalloproteinases as therapeutic targets in breast cancer [frontiersin.org]

- 14. Pattern of MMP-2 and MMP-9 secretion in human cancer cell lines | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 15. Prognostic value of matrix metalloproteinases (MMP-2 and MMP-9) in patients with lymph node-negative breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prognostic value of matrix metalloproteinases (MMP-2 and MMP-9) in patients with lymph node-negative breast carcinoma - ProQuest [proquest.com]

- 17. [PDF] The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis | Semantic Scholar [semanticscholar.org]

- 18. Tissue MMP-2 and MMP-9 [corrected] are better prognostic factors than serum MMP-2/TIMP-2--complex or TIMP-1 [corrected] in stage [corrected] I-III lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Immunohistochemical expression of MMP-2, MMP-9, and TIMP-2 in neuroblastoma: association with tumor progression and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gelatin zymography protocol | Abcam [abcam.com]

- 23. docs.abcam.com [docs.abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. raybiotech.com [raybiotech.com]

- 26. elkbiotech.com [elkbiotech.com]

- 27. spandidos-publications.com [spandidos-publications.com]

- 28. researchgate.net [researchgate.net]

- 29. jcdr.net [jcdr.net]

Preclinical Profile of ABT-518: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] Developed by Abbott Laboratories, this non-hydroxamate inhibitor emerged from a program focused on creating MMP inhibitors with improved selectivity and metabolic stability for the treatment of cancer.[1] This technical guide provides a comprehensive overview of the preclinical studies on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. MMP-1 |

| MMP-1 | 8900 | - |

| MMP-2 | 0.78 | ~11,410-fold |

| MMP-9 | 0.50 | ~17,800-fold |

Data sourced from a 2004 publication on the evolution of MMP inhibitors at Abbott Laboratories.[2]

Table 2: Human Pharmacokinetic Parameters of this compound (Phase I Clinical Trial)

| Parameter | Value | Unit |

| Time to Peak Plasma Level (Tmax) | 4 - 8 | hours |

| Apparent Clearance (Cl/F) | ~3 | L/h |

| Apparent Volume of Distribution (V/F) | >70 | L |

| Terminal Half-life (T½) | 20 | hours |

Data from a phase I clinical trial in six patients receiving a single oral daily dose.[3]

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not extensively available in the public domain. However, based on standard methodologies for evaluating MMP inhibitors, the following protocols are representative of the types of studies likely conducted.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MMP enzymes.

-

Materials:

-

Recombinant human MMP-1, MMP-2, and MMP-9 enzymes.

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

-

This compound dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

A dilution series of this compound is prepared in assay buffer.

-

The MMP enzyme is pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

-

Fluorescence intensity is measured kinetically over time at an appropriate excitation/emission wavelength (e.g., 325 nm/393 nm).

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cell Invasion Assay (Boyden Chamber Assay)

-

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

-

Materials:

-

Cancer cell line known to express MMP-2 and MMP-9 (e.g., HT-1080 fibrosarcoma).

-

Boyden chambers with Matrigel-coated porous membranes (e.g., 8 µm pore size).

-

Serum-free cell culture medium.

-

Cell culture medium with a chemoattractant (e.g., fetal bovine serum).

-

This compound dissolved in DMSO.

-

Calcein-AM or similar fluorescent dye for cell labeling.

-

-

Procedure:

-

Cancer cells are serum-starved for 24 hours.

-

The lower chamber of the Boyden apparatus is filled with medium containing a chemoattractant.

-

Serum-starved cells are resuspended in serum-free medium containing various concentrations of this compound or vehicle control and seeded into the upper chamber.

-

The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet) or quantified by pre-labeling with a fluorescent dye and measuring fluorescence.

-

The number of invaded cells is counted under a microscope or quantified by fluorescence, and the percentage of inhibition is calculated relative to the vehicle control.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line for implantation (e.g., pancreatic, lung, or breast cancer cells).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Human tumor cells are injected subcutaneously or orthotopically into the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound or vehicle is administered orally at a predetermined dose and schedule (e.g., once or twice daily).

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study (based on tumor size limits or a set duration), mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

-

Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.

-

Signaling Pathways and Experimental Workflows

MMP-2 and MMP-9 Inhibition and Downstream Effects

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MMP-2 and MMP-9. These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By inhibiting these MMPs, this compound is expected to block the breakdown of the basement membrane, thereby preventing cancer cells from invading surrounding tissues and entering the bloodstream or lymphatic system. Furthermore, MMPs are known to release and activate various growth factors and cytokines sequestered within the ECM, which can promote tumor growth and angiogenesis. Inhibition of MMP-2 and MMP-9 can therefore also indirectly suppress these pro-tumorigenic signaling pathways.

Caption: Simplified signaling pathway of MMP-2/9 inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical development of an MMP inhibitor like this compound typically follows a structured workflow designed to assess its potency, selectivity, cellular activity, and in vivo efficacy.

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of selective MMP inhibitors. Its high potency against MMP-2 and MMP-9, coupled with oral bioavailability, made it a promising candidate for cancer therapy. While detailed preclinical data remains largely proprietary, the established methodologies for evaluating MMP inhibitors provide a framework for understanding the rigorous testing this compound would have undergone. The transition from potent in vitro activity to demonstrated in vivo efficacy is a critical step in drug development, and the available information suggests that this compound showed sufficient promise to advance into clinical trials. Further research into the specific downstream signaling effects of selective MMP-2/9 inhibition could provide valuable insights for the future development of this class of anti-cancer agents.

References

- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-518 scientific literature review

An In-depth Technical Guide to ABT-518: A Matrix Metalloproteinase Inhibitor

Introduction

This compound is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2] MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in tumor growth, invasion, and angiogenesis.[3][4] By inhibiting these specific MMPs, this compound was developed as a potential therapeutic agent for the treatment of cancer.[1][5] This document provides a comprehensive scientific overview of this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

It is important to distinguish this compound from ABT-510, which is a thrombospondin-1 (TSP-1) mimetic peptide with anti-angiogenic properties.[6][7][8] While both were investigated as anti-cancer agents, their mechanisms of action are distinct.

Mechanism of Action

This compound functions as a selective inhibitor of MMP-2 (gelatinase-A) and MMP-9 (gelatinase-B).[1][2] These enzymes are critical for the degradation of type IV collagen, a major component of the basement membrane. The degradation of the basement membrane is a critical step in angiogenesis, allowing endothelial cells to migrate and form new blood vessels that supply tumors with nutrients and oxygen.[3][9] MMP-9, in particular, can mobilize vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, further promoting neovascularization.[9][10] By inhibiting MMP-2 and MMP-9, this compound aims to disrupt these processes, thereby inhibiting tumor growth and metastasis.

Quantitative Data

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound was evaluated in a Phase I clinical trial involving patients with advanced cancer. The following table summarizes the key pharmacokinetic parameters after a single oral dose.

| Parameter | Value | Unit | Reference |

| Time to Peak Plasma Level (Tmax) | 4 - 8 | hours | [11] |

| Estimated Clearance (Cl/F) | ~3 | L/h | [11] |

| Estimated Volume of Distribution (V/F) | >70 | L | [11] |

| Terminal Half-life (T1/2) | 20 | hours | [11] |

In Vitro Inhibitory Activity of this compound

This compound demonstrated high selectivity for MMP-2 and MMP-9 over MMP-1.

| Enzyme | IC50 | Unit | Reference |

| MMP-1 | 8,900 | nM | [2] |

| MMP-2 | 0.78 | nM | [2] |

| MMP-9 | 0.50 | nM | [2] |

Analytical Method Validation for this compound in Human Plasma

A liquid chromatographic/tandem mass spectrometric (LC/MS/MS) assay was developed and validated for the quantitative analysis of this compound in human plasma.

| Parameter | Value | Unit | Reference |

| Dynamic Range | 10 - 1000 | ng/mL | [5] |

| Inter-assay Accuracy | -9.24 to 6.93 | % | [5] |

| Inter-assay Precision | <10.7 | % | [5] |

Experimental Protocols

Phase I Clinical Trial for Pharmacokinetics and Pharmacodynamics

A Phase I clinical trial was conducted to investigate the pharmacokinetics, pharmacodynamics, and metabolism of this compound in cancer patients.

-

Study Design: Patients received a single oral daily dose of this compound.

-

Sample Collection: Plasma and urine samples were obtained from six patients.

-

Pharmacokinetic Analysis:

-

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the concentrations of this compound and its metabolites.

-

Data Calculation: Pharmacokinetic parameters such as Cmax, Tmax, Cl/F, V/F, and T1/2 were calculated from the plasma concentration-time data.

-

-

Pharmacodynamic Analysis:

-

Biomarkers: Angiogenic growth factors (bFGF and VEGF) and MMPs (total MMP-9 and MMP-2, and MMP-9 activity) were measured.

-

Analytical Methods: Enzyme-Linked Immunosorbent Assay (ELISA) and immunocapture assays were used to quantify the biomarkers in plasma and urine samples.

-

Quantitative Analysis of this compound in Human Plasma by LC/MS/MS

A specific and sensitive LC/MS/MS method was developed for the quantification of this compound and the screening of its metabolites in human plasma.

-

Sample Preparation:

-

Plasma samples (500 µL) were subjected to solid-phase extraction using phenyl cartridges.

-

-

Liquid Chromatography:

-

Column: Zorbax extend C18 (150 x 2.1 mm i.d., 5 µm particle size).

-

Mobile Phase: Methanol-aqueous 10 mM ammonium hydroxide (80:20, v/v).

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry:

-

Instrument: API2000 triple-quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI).

-

Detection: Specific and sensitive detection of this compound and its metabolites.

-

Metabolism

This compound is extensively metabolized in humans, with at least six different metabolites being formed.[11] The active drug and its metabolites were identifiable in the plasma of patients who received the drug.[5]

Conclusion

This compound is a potent and selective inhibitor of MMP-2 and MMP-9 with oral bioavailability. Its mechanism of action targets key processes in tumor angiogenesis and invasion. Phase I clinical trials have characterized its pharmacokinetic profile and demonstrated extensive metabolism in humans. While no significant correlations between pharmacokinetics and pharmacodynamics were established in the initial studies, the development of robust analytical methods has enabled the precise quantification of this compound and its metabolites, providing a solid foundation for further clinical investigation. The selective targeting of MMP-2 and MMP-9 by this compound represents a focused therapeutic strategy in the broader landscape of anti-cancer drug development.

References

- 1. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metalloproteinases and their inhibitors in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pleiotropic Roles of Matrix Metalloproteinases in Tumor Angiogenesis: Contrasting, Overlapping and Compensatory Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the novel anticancer drug this compound, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thrombospondin-1 (TSP-1) Analogs ABT-510 and ABT-898 Inhibit Prolactinoma Growth and Recover Active Pituitary Transforming Growth Factor-β1 (TGF-β1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombospondin and apoptosis: molecular mechanisms and use for design of complementation treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinase-9 triggers the angiogenic switch during carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombospondin-1 suppresses spontaneous tumor growth and inhibits activation of matrix metalloproteinase-9 and mobilization of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ABT-518 In Vitro Assay Protocols: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed protocols for the in vitro evaluation of ABT-518, a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2] this compound has been investigated for its anti-angiogenic and anti-tumor properties. The following protocols are intended for researchers, scientists, and drug development professionals involved in the characterization of MMP inhibitors and anti-angiogenic compounds.

Introduction to this compound

This compound is a phenoxyphenyl sulfone retrohydroxamate that demonstrates high affinity and selectivity for MMP-2 and MMP-9 over MMP-1.[1][2] Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Overexpression and hyperactivity of MMPs, especially the gelatinases MMP-2 and MMP-9, are implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis. By inhibiting these key enzymes, this compound has been shown to interfere with these processes, making it a compound of interest in oncology research.

Quantitative Data Summary

The inhibitory activity of this compound against key MMPs has been quantified, showcasing its potency and selectivity.

| Target | IC50 (nM) |

| MMP-1 | 8900[2] |

| MMP-2 | 0.78[2] |

| MMP-9 | 0.50[2] |

These values highlight the significantly greater potency of this compound against the gelatinases (MMP-2 and MMP-9) compared to the collagenase MMP-1.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below. These protocols are based on standard and widely accepted methods for evaluating MMP inhibitors and anti-angiogenic compounds.

Fluorogenic MMP-2 and MMP-9 Inhibition Assay

This assay is designed to measure the enzymatic activity of MMP-2 and MMP-9 and to determine the inhibitory potential of this compound. The principle of this assay is based on the cleavage of a fluorogenic peptide substrate by the MMP enzyme, which results in an increase in fluorescence.

Materials:

-

Recombinant human MMP-2 and MMP-9 enzymes

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add the recombinant MMP-2 or MMP-9 enzyme to each well (except the negative control) and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm for the example substrate) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel® or Geltrex™

-

This compound stock solution (in DMSO)

-

96-well culture plates

-

Inverted microscope with imaging capabilities

Protocol:

-

Thaw the BME on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration (e.g., 0.5-2% FBS).

-

Prepare different concentrations of this compound in the low-serum medium.

-

Seed the HUVECs onto the solidified BME in the presence of the various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

At the end of the incubation period, capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration (Scratch) Assay

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells, another key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

This compound stock solution (in DMSO)

-

24-well or 12-well culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Inverted microscope with imaging capabilities

Protocol:

-

Seed HUVECs in a multi-well plate and grow them to form a confluent monolayer.

-

Once confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[3]

-

Gently wash the wells with PBS to remove detached cells and debris.[3]

-

Replace the medium with fresh low-serum medium containing various concentrations of this compound. Include a vehicle control.

-

Place the plate on a microscope stage within an incubator and capture images of the scratch at time 0.

-

Continue to capture images of the same fields at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the scratch in the control wells is nearly closed.[3]

-

Measure the width of the scratch at different time points for each condition.

-

Calculate the percentage of wound closure or the rate of cell migration and compare the effects of different concentrations of this compound to the control.

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of MMPs, which are key downstream effectors in angiogenic signaling pathways. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. It binds to its receptor (VEGFR) on endothelial cells, initiating a cascade that leads to the increased expression and activation of MMPs. These MMPs then degrade the basement membrane, allowing for endothelial cell migration, proliferation, and the formation of new blood vessels. By inhibiting MMP-2 and MMP-9, this compound directly blocks a critical step in this process.

References

Application Notes and Protocols: Assessing MMP Activity with ABT-518 Using Zymography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of zymography to assess the activity of Matrix Metalloproteinases (MMPs), with a specific focus on evaluating the inhibitory effects of ABT-518, a potent inhibitor of MMP-2 and MMP-9.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[1] Zymography is a widely used and sensitive technique to detect and characterize MMP activity.[3][4] This method involves the separation of proteins by electrophoresis on a polyacrylamide gel containing a co-polymerized MMP substrate, such as gelatin or casein.[3][4] Following electrophoresis, the gel is incubated in a developing buffer that allows for the renaturation and enzymatic activity of the separated MMPs. The areas of enzymatic activity appear as clear bands against a stained background, which can be quantified to determine the level of MMP activity.[5]

This compound is a potent and selective retrohydroxamate inhibitor of MMP-2 and MMP-9.[6][7][8] This application note details a zymography protocol to measure the inhibitory potential of this compound on MMP activity.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the reported inhibitory activity of this compound against key MMPs.

| MMP Target | IC50 (nM) |

| MMP-1 | 8900[7] |

| MMP-2 | 0.78[7] |

| MMP-9 | 0.50[7] |

Experimental Protocols

This section provides detailed methodologies for gelatin and casein zymography to assess MMP activity and its inhibition by this compound.

Gelatin Zymography Protocol for MMP-2 and MMP-9 Activity

This protocol is optimized for detecting the activity of gelatinases, primarily MMP-2 and MMP-9.[3][9]

Materials:

-

Separating Gel (8%): 3.26 mL sterile diH₂O, 2.5 mL 1.5 M Tris-HCl (pH 8.8), 2.7 mL 30% Acrylamide/Bis-acrylamide, 1.5 mL 1% Gelatin solution, 0.2 mL 20% SDS, 40 µL 10% APS, 8 µL TEMED.[10]

-

Stacking Gel (4%): 1.2 mL sterile diH₂O, 500 µL 0.5 M Tris-HCl (pH 6.8), 300 µL 30% Acrylamide/Bis-acrylamide, 13 µL 10% APS, 7 µL TEMED.[10]

-

5X Non-reducing Sample Buffer: 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl (pH 6.8).[3]

-

1X Electrophoresis Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS.

-

Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.

-

Incubation (Developing) Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂.[11]

-

Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid in diH₂O.

Procedure:

-

Sample Preparation and Inhibitor Incubation:

-

Prepare samples (e.g., conditioned cell culture media, tissue homogenates) on ice.[1][12] Determine the total protein concentration of each sample.

-

To assess the inhibitory effect of this compound, pre-incubate the samples with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Mix 4 parts of the sample (or sample + inhibitor) with 1 part of 5X non-reducing sample buffer.[10] Do not boil the samples.

-

-

Gel Electrophoresis:

-

Assemble the gel casting apparatus and pour the separating gel. Overlay with water or butanol and allow it to polymerize for at least 1 hour.[4][10]

-

Pour off the overlay and add the stacking gel. Insert the comb and allow it to polymerize.

-

Place the gel in the electrophoresis tank and fill the chambers with 1X running buffer.

-

Load equal amounts of protein (e.g., 20-50 µg) into each well.[11] Include a lane with pre-stained molecular weight markers.

-

Run the gel at a constant voltage (e.g., 120-150 V) at 4°C until the dye front reaches the bottom of the gel.[13]

-

-

Renaturation and Development:

-

Carefully remove the gel from the glass plates.

-

Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS.[9]

-

Incubate the gel in the developing buffer at 37°C for 18-48 hours.[10][13] The incubation time may need to be optimized based on the expected enzyme concentration.

-

-

Staining and Destaining:

-

Data Analysis:

-

Image the gel using a gel documentation system.

-

Quantify the clear bands using densitometry software (e.g., ImageJ). The intensity of the bands is inversely proportional to the MMP activity.

-

Casein Zymography Protocol for Other MMPs

Casein zymography is suitable for detecting the activity of other MMPs such as MMP-1, MMP-3, MMP-7, and MMP-12, although it is generally less sensitive than gelatin zymography.[5][14]

Modifications to the Gelatin Zymography Protocol:

-

Substrate: Substitute the 1% gelatin solution in the separating gel with a 0.1% casein solution.[4]

-

Pre-electrophoresis: For casein zymography, it is recommended to pre-run the gel at 40 mV for 15 minutes at 4°C before loading the samples.[4]

The remaining steps for sample preparation, inhibitor incubation, electrophoresis, renaturation, development, staining, and data analysis are the same as for gelatin zymography.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: MMP activation pathway and inhibition by this compound.

Caption: Experimental workflow for zymography with an inhibitor.

References

- 1. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP Activity Detection in Zymograms [pubmed.ncbi.nlm.nih.gov]

- 3. Gelatin zymography protocol | Abcam [abcam.com]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MMP9 zymography [bio-protocol.org]

- 12. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.upenn.edu [med.upenn.edu]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols for the Formulation of ABT-518 in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ABT-518 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting gelatinase A (MMP-2) and gelatinase B (MMP-9), which are implicated in tumor growth and metastasis.[1][2] Having been evaluated in Phase I clinical trials, its preclinical assessment in animal models is a critical component of its development.[3][4] A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility; it is soluble in dimethyl sulfoxide (DMSO) but not in water.[1] This necessitates the use of specific formulation strategies to ensure adequate bioavailability for in vivo studies.[5][6]

These application notes provide detailed protocols for the formulation of this compound for oral and parenteral administration in animal studies, addressing the challenges posed by its low water solubility.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation.

| Property | Value | Reference |

| IUPAC Name | N-((S)-1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)-N-hydroxyformamide | [1] |

| Molecular Formula | C21H22F3NO8S | [1] |

| Molecular Weight | 505.46 g/mol | [1] |

| Solubility | Soluble in DMSO, insoluble in water | [1] |

| Appearance | Solid powder | [1] |

Formulation Strategies for Poorly Soluble Compounds

For compounds like this compound with poor water solubility, several strategies can be employed to enhance bioavailability in preclinical studies.[5][6] The choice of formulation depends on the route of administration, the required dose, and the animal species. Common approaches include:

-

Co-solvent Systems: Utilizing a mixture of a primary solvent (in which the drug is soluble) and a water-miscible co-solvent to maintain the drug in solution upon dilution with aqueous physiological fluids.[5]

-

Surfactant Dispersions: Using surfactants to form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.[5]

-

Lipid-Based Formulations: Dissolving the drug in oils or lipid-based excipients to improve absorption.[5]

-

Suspensions: Creating a fine dispersion of the solid drug in a liquid vehicle, often with the aid of suspending and wetting agents.

Given that this compound is soluble in DMSO, a co-solvent approach is a practical and widely used strategy for initial animal studies. The following protocols will focus on this approach.

Experimental Protocols

1. Oral Gavage Formulation (Suspension/Solution)

This protocol describes the preparation of a vehicle system suitable for the oral administration of this compound to rodents. The goal is to create a stable and homogenous formulation that allows for accurate dosing.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl) or Water for Injection

Equipment:

-

Analytical balance

-

Glass vials

-

Sonicator

-

Vortex mixer

-

Pipettes

Protocol:

-

Vehicle Preparation:

-

In a clean glass vial, prepare the vehicle by mixing DMSO, PEG 400, and Tween 80 in a ratio of 10:40:5 (v/v/v). For example, for 1 ml of vehicle, mix 100 µl of DMSO, 400 µl of PEG 400, and 50 µl of Tween 80.

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

-

This compound Formulation:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Add the this compound powder to the prepared vehicle.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Sonicate the mixture for 10-15 minutes to ensure complete dissolution or the formation of a fine, homogenous suspension.

-

Slowly add saline or water to the mixture, while continuously vortexing, to reach the final desired volume. A common final vehicle composition for oral dosing is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.

-

-

Final Preparation and Administration:

Dosage Calculation Example:

-

Target Dose: 50 mg/kg

-

Animal Weight: 20 g (0.02 kg)

-

Dosing Volume: 10 ml/kg

-

Required Dose per Animal: 50 mg/kg * 0.02 kg = 1 mg

-

Required Concentration: 1 mg / (10 ml/kg * 0.02 kg) = 5 mg/ml

2. Intraperitoneal (IP) Injection Formulation (Solution)

For intraperitoneal administration, it is crucial to have a clear, sterile-filtered solution to minimize the risk of irritation and peritonitis.[8][9]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Solutol HS 15 (or Kolliphor HS 15)

-

Saline (0.9% NaCl), sterile

Equipment:

-

Analytical balance

-

Sterile glass vials

-

Sonicator

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Pipettes

Protocol:

-

Vehicle Preparation:

-

In a sterile glass vial, prepare the vehicle by mixing DMSO and Solutol HS 15 in a 1:1 ratio (v/v). For example, for 1 ml of vehicle, mix 500 µl of DMSO and 500 µl of Solutol HS 15.

-

Vortex the mixture until a clear, homogenous solution is formed.

-

-

This compound Formulation:

-

Aseptically weigh the required amount of this compound powder.

-

Add the this compound to the prepared vehicle.

-

Vortex and sonicate until the this compound is completely dissolved.

-

Slowly add sterile saline to the mixture, while vortexing, to achieve the final desired concentration. A common final vehicle composition for IP injection is 10% DMSO, 10% Solutol HS 15, and 80% saline.

-

-

Sterilization and Administration:

-

Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

-

Visually inspect the final solution for any precipitates or cloudiness before administration.

-

Administer the solution via intraperitoneal injection.[10]

-

Quantitative Data Summary

The following table provides example formulation compositions. Researchers should optimize these based on the specific requirements of their study, including dose level and animal model.

| Route of Administration | Vehicle Component | Percentage (v/v) | Purpose |

| Oral Gavage | DMSO | 10% | Primary Solvent |

| PEG 400 | 40% | Co-solvent/Solubilizer | |

| Tween 80 | 5% | Surfactant/Wetting Agent | |

| Saline/Water | 45% | Diluent | |

| Intraperitoneal Injection | DMSO | 10% | Primary Solvent |

| Solutol HS 15 | 10% | Solubilizer/Surfactant | |

| Saline | 80% | Diluent |

Visualizations

Caption: Workflow for this compound formulation and administration.

Caption: Logical relationship for formulating poorly soluble this compound.

Disclaimer: These protocols provide a general guideline. The specific formulation, including the choice and concentration of excipients, may need to be optimized based on the dose of this compound required, the animal species, and the specific study objectives. It is recommended to perform a small-scale pilot study to ensure the stability and tolerability of the formulation before proceeding with large-scale animal experiments. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. downstate.edu [downstate.edu]

- 8. az.research.umich.edu [az.research.umich.edu]

- 9. animal.research.wvu.edu [animal.research.wvu.edu]

- 10. Intraperitoneal injection - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for ABT-518 Administration in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1] These enzymes are critical in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis. By inhibiting MMP-2 and MMP-9, this compound presents a promising therapeutic strategy to impede cancer progression. These application notes provide detailed protocols for the administration of this compound in preclinical xenograft models, methods for assessing its efficacy, and an overview of the associated signaling pathways.

Data Presentation

The following tables summarize quantitative data from a representative preclinical study using an oral selective MMP-2, MMP-9, and MMP-13 inhibitor, SD-7300, in a 4T1 mouse mammary carcinoma xenograft model. This data serves as a proof-of-principle for the efficacy of this class of inhibitors.

Table 1: Inhibition of Tumor-Associated MMP Activity

| Treatment Group | Mean MMP Activity (% of Control) | Standard Deviation | P-value |

| Control Vehicle | 100 | ± 15.0 | - |

| SD-7300 | 25 | ± 8.0 | 0.0003 |

Data adapted from a study on a selective oral MMP inhibitor in a murine breast cancer model.

Table 2: Effect of Oral MMP Inhibition on Lung Metastasis

| Treatment Group | Mean Number of Lung Metastases | Mean Metastatic Burden (%) | P-value (Metastases Number) | P-value (Metastatic Burden) |

| Control Vehicle | 55 | 1.2 | - | - |

| SD-7300 | 25 | 0.5 | 0.002 | 0.0082 |

Metastatic burden is defined as the total area of metastases divided by the total lung section area. Data adapted from a study on a selective oral MMP inhibitor in a murine breast cancer model.

Table 3: Survival Analysis

| Treatment Group | Survival Rate at 4 Weeks Post-Surgery | P-value |

| Control Vehicle | 66.7% | - |

| SD-7300 | 92.0% | 0.0409 |

Data adapted from a study on a selective oral MMP inhibitor in a murine breast cancer model.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in a Mouse Xenograft Model

This protocol describes the preparation and oral administration of this compound to mice bearing tumor xenografts.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Sterile water

-

Homogenizer or sonicator

-

Animal feeding needles (gavage needles), 20-22 gauge with a rounded tip

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Preparation of this compound Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

-

Suspend the calculated amount of this compound powder in the appropriate volume of vehicle solution.

-

Homogenize or sonicate the suspension until a uniform and stable formulation is achieved. Prepare fresh daily.

-

-

Animal Handling and Dosing:

-

Weigh each mouse accurately before dosing to calculate the precise volume of the this compound formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

-

Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib, to ensure it will reach the stomach.

-

Insert the gavage needle into the mouth, advancing it gently along the hard palate towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions for at least 30 minutes post-administration.

-

Protocol 2: Evaluation of Anti-Metastatic Efficacy

This protocol outlines the procedure for assessing the impact of this compound treatment on tumor metastasis in a xenograft model.

Materials:

-

Tumor-bearing mice (Control and this compound treated groups)

-

Surgical instruments for tumor resection

-

Anesthesia (e.g., isoflurane)

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope with imaging software

Procedure:

-

Primary Tumor Resection:

-

After a defined treatment period with this compound (e.g., 7-14 days), anesthetize the mice.

-

Surgically resect the primary tumors.

-

-

Metastasis Evaluation:

-

Continue to monitor the mice for a predetermined period (e.g., 4 weeks) to allow for the development of metastases.

-

At the end of the study period, euthanize the mice.

-

Perfuse the lungs with 4% PFA.

-

Excise the lungs and fix them in 4% PFA overnight at 4°C.

-

Transfer the fixed lungs to 70% ethanol.

-

Process the tissues and embed them in paraffin wax.

-

Section the paraffin-embedded lungs using a microtome (e.g., 5 µm sections).

-

Mount the sections on glass slides.

-

Perform H&E staining on the lung sections.

-

Examine the stained sections under a microscope to identify and count the number of metastatic nodules.

-

Use imaging software to measure the area of each metastatic nodule and the total area of the lung section to calculate the metastatic burden.

-

Mandatory Visualizations

Caption: Signaling pathway of MMP-2/9 in cancer progression and its inhibition by this compound.

Caption: Experimental workflow for evaluating this compound efficacy in a xenograft model.

References

Application Note: Quantification of ABT-518 in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of ABT-518, a potent matrix metalloproteinase (MMP) inhibitor, in human plasma samples. The method utilizes a simple solid-phase extraction (SPE) procedure for sample preparation, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detection. This method has been validated and successfully applied in a phase I clinical study of this compound.[1][2]

Introduction

This compound is a novel anticancer drug that functions as an inhibitor of matrix metalloproteinases, which are enzymes associated with tumor growth and metastasis.[1][2] To support pharmacokinetic and pharmacodynamic studies in clinical trials, a reliable and validated bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) - A suitable stable isotope-labeled analog of this compound is recommended.

-

Methanol (HPLC grade)

-

Ammonium hydroxide (10 mM aqueous solution)

-

Water (HPLC grade)

-

Human plasma (sourced from accredited suppliers)

-

Solid-phase extraction cartridges (Phenyl)

Instrumentation

-

Liquid chromatograph: A system capable of delivering a stable flow rate.

-

Mass spectrometer: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]

-

Analytical column: Zorbax extend C18 column (150 x 2.1 mm i.d., 5 µm particle size) or equivalent.[1][2]

Sample Preparation

Plasma samples are prepared for analysis using a solid-phase extraction method on phenyl cartridges.[1][2]

Protocol:

-

Thaw frozen plasma samples at room temperature.

-

To 500 µL of plasma, add the internal standard solution.

-

Vortex mix the sample.

-

Condition the phenyl SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute this compound and the IS from the cartridge with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized on the specific mass spectrometer being used.

Results and Discussion

The developed LC-MS/MS method demonstrated good performance for the quantification of this compound in human plasma. The use of an alkaline mobile phase (pH ~10) resulted in good chromatographic peak shapes and enhanced sensitivity for the protonated analytes.[1][2]

Method Validation

The method was validated for its linearity, accuracy, precision, and stability.

Linearity: